molecular formula C12H8ClFN4O2S B6718068 N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide

N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide

Cat. No.: B6718068
M. Wt: 326.73 g/mol
InChI Key: OWIQVNTYTCHYDY-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4O2S/c13-9-3-1-7(14)5-12(9)21(19,20)17-8-2-4-10-11(6-8)16-18-15-10/h1-6,17H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIQVNTYTCHYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NS(=O)(=O)C3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide typically involves the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with 2H-benzotriazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzotriazole moiety can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or ethanol, and the reaction conditions may vary depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation or reduction reactions may modify the benzotriazole moiety.

Scientific Research Applications

N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or other biomolecules, leading to changes in gene expression or cellular function.

Comparison with Similar Compounds

N-(2H-benzotriazol-5-yl)-2-chloro-5-fluorobenzenesulfonamide can be compared with other benzotriazole derivatives, such as:

  • N-(2H-benzotriazol-5-yl)hexanamide
  • N-(2-Phenyl-2H-benzotriazol-5-yl)benzenesulfonamide
  • N-(2-Phenyl-2H-benzotriazol-5-yl)-1,2-dihydro-5-acenaphthylenecarboxamide

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications

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